molecular formula C23H21FN4O3 B3017032 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-86-2

2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B3017032
CAS RN: 946377-86-2
M. Wt: 420.444
InChI Key: BUGPZVNBVLOGFC-UHFFFAOYSA-N
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Description

The compound "2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological evaluation, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a series of novel derivatives with a piperazine moiety as described in paper begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride, and finally a Mannich reaction to introduce the piperazine. This suggests that the synthesis of "2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" could similarly involve a multi-step process including condensation, cyclization, and substitution reactions to introduce the various functional groups.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in paper for oxadiazole-piperazine derivatives. The piperazine ring often adopts a chair conformation, which could be relevant for the compound . Additionally, computational methods like density functional theory (DFT) calculations can predict reactive sites and provide insights into the electronic structure of the molecule.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of an oxazole ring and a piperazine moiety suggests potential sites for nucleophilic and electrophilic attacks. The fluorobenzoyl group in the compound may also influence its reactivity, particularly in electrophilic aromatic substitution reactions. The synthesis of fluorinated 2-arylbenzothiazoles in paper involves reactions under reducing conditions, which might be relevant for introducing the fluorine atom in the benzoyl group of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of hydrogen bond donors and acceptors, as seen in the oxadiazole-piperazine derivatives , suggests that the compound may have significant intermolecular interactions, affecting its solubility and crystallinity. The fluorine atom could also influence the lipophilicity of the compound, which is important for its pharmacokinetic properties.

Scientific Research Applications

Synthesis Process and Applications

The compound 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is related to a family of chemical structures that have been synthesized and evaluated for various scientific applications. For instance, Bektaş et al. (2007) synthesized similar compounds, particularly focusing on 1,2,4-triazole derivatives, and evaluated their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Crystal Structure Analysis

The crystal structure of closely related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand their molecular conformation and potential applications. Faizi et al. (2016) explored the conformation of these molecules, which is crucial in determining their interaction with biological targets and subsequent applications in drug design and other areas of molecular science (Faizi et al., 2016).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGPZVNBVLOGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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